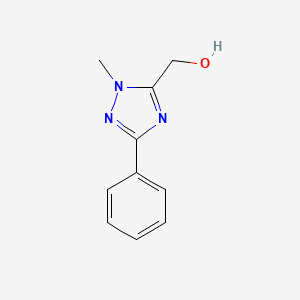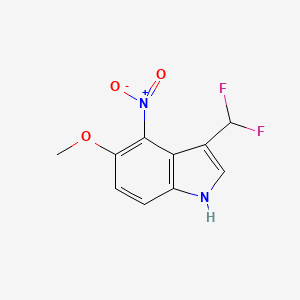
3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-5-methoxy-4-nitro-1H-indole is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and nitro groups in the indole framework imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylating agents under specific reaction conditions to achieve the desired substitution on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using advanced catalytic systems. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)-5-methoxy-4-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for difluoromethylation, and various reducing agents for the reduction of the nitro group . The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields and selectivity.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-5-methoxy-4-nitro-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups such as alcohols and amines. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Difluoromethyl)-2-nitrobenzene
- 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid
- 3,5-Bis(trifluoromethyl)benzamide
Uniqueness
3-(Difluoromethyl)-5-methoxy-4-nitro-1H-indole is unique due to the combination of difluoromethyl, methoxy, and nitro groups within the indole framework. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H8F2N2O3 |
|---|---|
Molekulargewicht |
242.18 g/mol |
IUPAC-Name |
3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole |
InChI |
InChI=1S/C10H8F2N2O3/c1-17-7-3-2-6-8(9(7)14(15)16)5(4-13-6)10(11)12/h2-4,10,13H,1H3 |
InChI-Schlüssel |
BDIBRCQSJMIBBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)NC=C2C(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


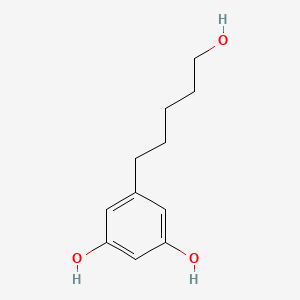

![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)

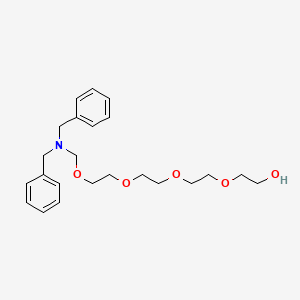
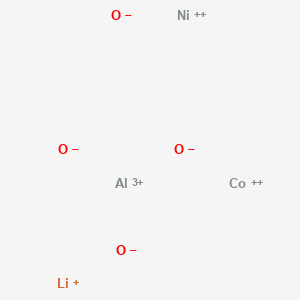
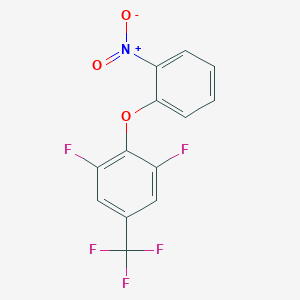
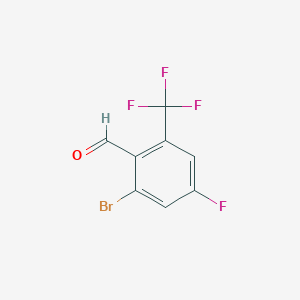
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
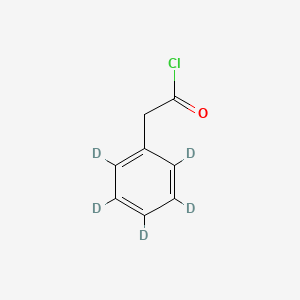
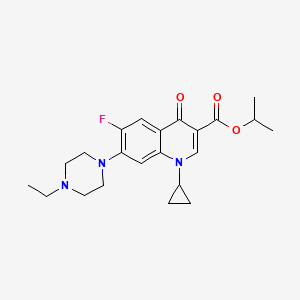
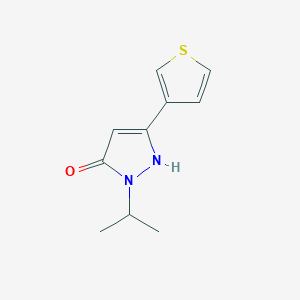
![Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine](/img/structure/B13429505.png)
